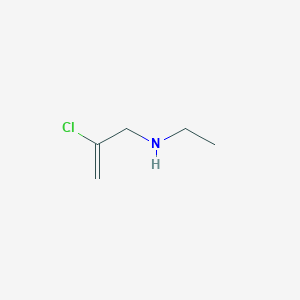
2-chloro-N-ethylprop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethylprop-2-en-1-amine is a chemical compound with the molecular formula C5H10ClN It is an organic compound that features a chlorine atom, an ethyl group, and an amine group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethylprop-2-en-1-amine typically involves the reaction of 2-chloropropene with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
[ \text{CH}_2\text{=CHCH}_2\text{Cl} + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{CH}_2\text{=CHCH}_2\text{NH}\text{C}_2\text{H}_5} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-ethylprop-2-en-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the amine group.
Major Products
Substitution: Products may include various substituted amines.
Addition: Hydrogenation can yield saturated amines.
Oxidation: Oxidation can produce nitroso or nitro compounds.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-ethylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme interactions and as a precursor in the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-N-ethylprop-2-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-methylethan-1-amine
- 2-chloro-N-propylprop-2-en-1-amine
- 2-chloro-N-isopropylprop-2-en-1-amine
Uniqueness
2-chloro-N-ethylprop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
51114-21-7 |
|---|---|
Molekularformel |
C5H10ClN |
Molekulargewicht |
119.59 g/mol |
IUPAC-Name |
2-chloro-N-ethylprop-2-en-1-amine |
InChI |
InChI=1S/C5H10ClN/c1-3-7-4-5(2)6/h7H,2-4H2,1H3 |
InChI-Schlüssel |
SSALXPUESUQEGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


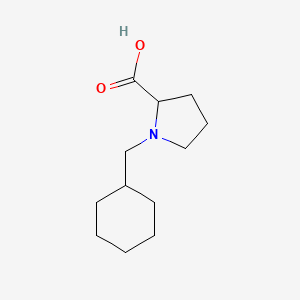
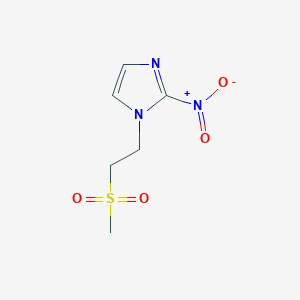
![{[3-(Acetylamino)-4-nitrosophenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14011448.png)



![[S(R)]-N-[(S)-2-(Di-tert-butylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14011470.png)
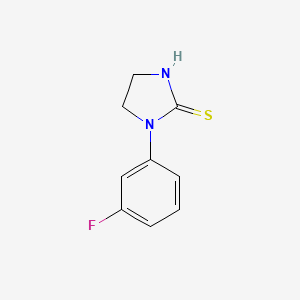
![6-Bromo-2-(2-morpholinoethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B14011482.png)
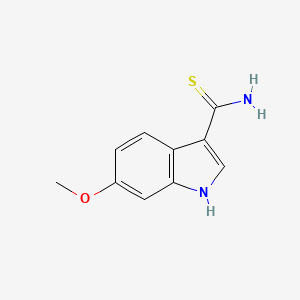
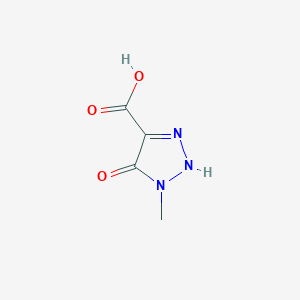
![3-[(4-Chlorophenyl)methylidene]-5-phenyl-furan-2-one](/img/structure/B14011492.png)
![N-[2,5-dibromo-3,6-dihydroxy-4-(propanoylamino)phenyl]propanamide](/img/structure/B14011503.png)
![[1-(Aminomethyl)-3,3-difluorocyclobutyl]methanamine;dihydrochloride](/img/structure/B14011511.png)
